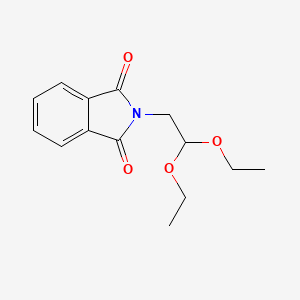

Phthalimidoacetaldehyde diethyl acetal

Description

Properties

IUPAC Name |

2-(2,2-diethoxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-3-18-12(19-4-2)9-15-13(16)10-7-5-6-8-11(10)14(15)17/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFXJJJQUSEHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=O)C2=CC=CC=C2C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311188 | |

| Record name | 2-(2,2-Diethoxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78902-09-7 | |

| Record name | 78902-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,2-Diethoxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phthalimidoacetaldehyde Diethyl Acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Gabriel Synthesis via Bromoacetaldehyde Diethyl Acetal

A widely cited method involves the nucleophilic substitution of bromoacetaldehyde diethyl acetal with potassium phthalimide. This approach, adapted from analogous acetal syntheses, proceeds via an SN2 mechanism:

Reaction Scheme:

$$

\text{BrCH}2\text{CH(OEt)}2 + \text{K-phthalimide} \rightarrow \text{Phthalimido-CH}2\text{CH(OEt)}2 + \text{KBr}

$$

Procedure:

- Substrate Preparation : Bromoacetaldehyde diethyl acetal is synthesized via bromination of paraldehyde in the presence of Cu catalysts and H₂SO₄, as detailed in patent CN104230677A.

- Nucleophilic Displacement : The bromide is displaced by phthalimide anion in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours.

- Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation (65–68°C under reduced pressure).

Advantages :

- High regioselectivity due to the primary alkyl bromide’s susceptibility to SN2 attack.

- Scalable for industrial production with reported yields exceeding 70% in optimized batches.

Limitations :

Acetalization of Phthalimidoacetaldehyde

This two-step strategy involves synthesizing phthalimidoacetaldehyde followed by acetal protection:

Step 1: Oxidation of Phthalimidoethanol

Phthalimidoethanol, derived from ethanolamine and phthalic anhydride, is oxidized to the aldehyde using pyridinium chlorochromate (PCC):

$$

\text{Phthalimido-CH}2\text{CH}2\text{OH} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{Phthalimido-CHO}

$$

Step 2: Acetal Formation

The aldehyde is refluxed with excess ethanol and catalytic H₂SO₄, employing hexane as an entrainer to azeotropically remove water:

$$

\text{Phthalimido-CHO} + 2\text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Phthalimido-CH(OEt)}2 + \text{H}2\text{O}

$$

Optimization Insights :

Direct Phthalimidation of Aminoacetaldehyde Diethyl Acetal

Aminoacetaldehyde diethyl acetal undergoes phthalimide protection using phthalic anhydride in acetic acid:

$$

\text{H}2\text{N-CH}2\text{CH(OEt)}2 + \text{Phthalic anhydride} \rightarrow \text{Phthalimido-CH}2\text{CH(OEt)}_2

$$

Challenges :

- Aminoacetaldehyde diethyl acetal’s commercial scarcity necessitates in-situ preparation, complicating large-scale synthesis.

- Competing N-acylation and acetal hydrolysis require pH control (pH 6–7).

Comparative Analysis of Methodologies

| Parameter | Gabriel Synthesis | Acetalization Route | Direct Phthalimidation |

|---|---|---|---|

| Starting Material Cost | Moderate | High | Very High |

| Reaction Steps | 2 | 3 | 2 |

| Typical Yield (%) | 70–75 | 65–72 | 50–60 |

| Scalability | Industrial | Pilot-scale | Laboratory |

| Key Limitation | Solvent Purity | Oxidation Sensitivity | Substrate Availability |

Industrial-Scale Process Considerations

Patent US5527969A highlights critical factors for acetalization reactions applicable to this compound:

- Entrainer Efficiency : Hexane reduces reaction time by 40% compared to methylene chloride.

- Catalyst Recovery : Solid acid catalysts (e.g., Amberlyst-15) enable reuse over five cycles without yield loss.

- Distillation Protocols : Fractional distillation at 10 mmHg efficiently isolates the product (≥98% purity).

Chemical Reactions Analysis

Phthalimidoacetaldehyde diethyl acetal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phthalimidoacetaldehyde.

Reduction: It can be reduced to produce phthalimidoethanol.

Substitution: The compound can undergo substitution reactions with different reagents to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Phthalimidoacetaldehyde diethyl acetal serves as a crucial pharmaceutical intermediate. Its role in drug synthesis is primarily due to its ability to undergo various chemical transformations, leading to the formation of active pharmaceutical ingredients (APIs).

Intermediate for Drug Synthesis

- Key Transformations : The compound can be hydrolyzed or deprotected to yield phthalimidoacetaldehyde, which is a valuable precursor for synthesizing various therapeutic agents.

- Example : In the synthesis of isoquinoline derivatives, this compound is utilized as a starting material, facilitating the introduction of functional groups necessary for biological activity.

Organic Synthesis

The compound is widely used in organic chemistry for constructing complex molecules. Its stability and reactivity make it an ideal candidate for various synthetic pathways.

Synthesis of Isoquinoline Alkaloids

Recent studies have highlighted the role of this compound in synthesizing isoquinoline alkaloids, which exhibit significant pharmacological properties. For instance:

- Isolation Studies : Research has shown that derivatives synthesized from this acetal demonstrate cytotoxic activities against various cancer cell lines, indicating potential therapeutic applications .

Synthesis of Other Organic Compounds

This compound can be utilized to generate other important organic compounds through reactions such as:

- Acetalization : It can react with alcohols to form acetals, which are useful in protecting functional groups during synthetic procedures.

- Formation of Vinyl Ethers : The elimination of alcohol from the acetal can yield vinyl ethyl ether, a reactive building block for further synthetic applications .

Agrochemical Applications

In the agrochemical sector, this compound is explored for its potential use in developing pesticides and herbicides.

Pesticide Development

- The compound's ability to undergo substitution reactions allows it to serve as a precursor for designing new agrochemicals that target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Isoquinoline Derivatives

A recent study demonstrated the synthesis of isoquinoline derivatives using this compound as a precursor. The derivatives exhibited notable cytotoxicity against several cancer cell lines with IC50 values below 20 μM .

Case Study 2: Development of New Agrochemicals

Research into the use of this compound in agrochemical formulations showed promising results in developing targeted pesticides that effectively control pest populations while reducing environmental toxicity.

Mechanism of Action

The mechanism of action of phthalimidoacetaldehyde diethyl acetal involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2,2-Diethoxyethyl)isoindole-1,3-dione

- CAS Number : 78902-09-7

- Molecular Formula: C₁₄H₁₇NO₄

- Molecular Weight : 271.29 g/mol

- Synonyms: N-(2,2-Diethoxyethyl)phthalimide; 2-Phthalimidoacetaldehyde diethyl acetal .

Synthesis :

Phthalimidoacetaldehyde diethyl acetal is synthesized via two primary routes:

Reaction of phthalic anhydride with aminoacetaldehyde diethyl acetal, yielding ~77% .

Using 2-bromo-1,1-diethoxyethane as a precursor .

Applications :

Primarily used as a pharmaceutical intermediate, it facilitates the synthesis of complex molecules due to its reactive phthalimide group and acetal-protected aldehyde .

Comparative Analysis with Structural Analogues

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | 78902-09-7 | C₁₄H₁₇NO₄ | 271.29 | Phthalimide, acetal | Pharmaceutical intermediates |

| Phenylacetaldehyde dimethyl acetal | 101-48-4 | C₁₀H₁₄O₂ | 166.22 | Phenyl, dimethyl acetal | Flavoring agent (FEMA 2876) |

| Acetaldehyde diethyl acetal | 105-57-7 | C₆H₁₄O₂ | 118.17 | Diethyl acetal | Solvent, industrial synthesis |

| Aminoacetaldehyde dimethyl acetal | 22483-09-6 | C₄H₁₁NO₂ | 105.14 | Amino, dimethyl acetal | Pharmaceutical intermediate |

| Isovaleraldehyde diethyl acetal | 3842-03-3 | C₉H₂₀O₂ | 160.26 | Branched alkyl, diethyl acetal | Flavoring agent (FEMA 4371) |

Structural and Functional Group Comparisons

This compound :

- Unique for its phthalimide group , which provides electron-withdrawing properties and stabilizes intermediates in nucleophilic substitution reactions .

- The diethyl acetal protects the aldehyde group, enabling controlled reactivity in multi-step syntheses .

Phenylacetaldehyde Dimethyl Acetal (CAS 101-48-4) :

- Features a phenyl group instead of phthalimide, making it more lipophilic.

- Used in fragrances and flavors due to its aromatic character .

Acetaldehyde Diethyl Acetal (CAS 105-57-7) :

- A simple acetal lacking aromatic or electron-withdrawing groups.

- Highly flammable (flash point: -9°C) due to low molecular weight .

Aminoacetaldehyde Dimethyl Acetal (CAS 22483-09-6): Contains a primary amine, enabling participation in condensation reactions (e.g., Schiff base formation). Used in peptide synthesis and heterocyclic chemistry .

Isovaleraldehyde Diethyl Acetal (CAS 3842-03-3) :

Biological Activity

Phthalimidoacetaldehyde diethyl acetal is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

This compound, with the chemical formula , is primarily recognized as a pharmaceutical intermediate and a building block in organic synthesis. Its structure includes a phthalimide moiety which is known for contributing to various biological activities, including anti-cancer and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of phthalimidoacetaldehyde with ethanol in the presence of an acid catalyst. This process can yield high purity products suitable for further biological testing .

Antibacterial and Antifungal Activities

Phthalimido derivatives have also been investigated for their antibacterial and antifungal properties. Some findings suggest that these compounds can inhibit bacterial growth through mechanisms that might involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Phthalimide Derivatives

A study published in 2024 explored various isoquinoline alkaloids derived from phthalimide structures, revealing that certain modifications could enhance their biological activity. Among these derivatives, compounds exhibiting selective inhibitory activity against protein tyrosine phosphatase CD45 were identified, which could be relevant for therapeutic applications in cancer treatment .

Pharmacological Testing

In pharmacological evaluations, this compound has been tested for its effects on human carboxylesterase (hCE2) activity. Some isoquinoline derivatives showed IC50 values ranging from 2.0 μM to 13.2 μM, indicating potential as enzyme inhibitors with therapeutic implications in drug metabolism .

Data Summary

| Biological Activity | IC50 Values | Cell Lines/Targets |

|---|---|---|

| Antitumor | 5.1 - 11.0 μM | MGC-803, HGC-27 |

| Antibacterial | Variable | Various bacterial strains |

| Enzyme Inhibition | 2.0 - 13.2 μM | hCE2 |

Q & A

Q. What safety protocols are recommended for handling phthalimidoacetaldehyde diethyl acetal in laboratory settings?

- Methodological Answer: Researchers must adhere to strict safety measures, including:

- Use of chemical-resistant gloves (nitrile or neoprene) and lab coats to prevent skin contact .

- Eye protection with safety goggles and face shields compliant with NIOSH/EN 166 standards .

- Ventilation systems to minimize inhalation risks, as the compound may emit flammable vapors .

- Avoidance of ignition sources (e.g., sparks, open flames) due to its high flammability (NFPA rating: H225) .

- Immediate decontamination of spills using non-combustible adsorbents (e.g., sand, diatomaceous earth) and proper disposal per local regulations .

Q. Which analytical techniques are effective for characterizing the purity of this compound?

- Methodological Answer: Key methods include:

- Nuclear Magnetic Resonance (NMR): To confirm structural integrity and identify impurities via <sup>1</sup>H and <sup>13</sup>C spectra .

- High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment using reverse-phase columns and UV detection .

- Mass Spectrometry (MS): To detect trace by-products and verify molecular weight (theoretical: ~261.3 g/mol) .

- Melting Point Analysis: Consistency with literature values (if crystalline) to assess batch-to-batch variability .

Q. How should researchers manage waste containing this compound?

- Methodological Answer:

- Biodegradability: While structurally related acetaldehyde diethyl acetal degrades 44–50% in 28 days under aerobic conditions (OECD 310) , phthalimido derivatives may exhibit slower degradation. Lab waste should be treated as hazardous due to potential aquatic toxicity .

- Disposal: Incineration in certified facilities equipped with scrubbers for halogenated by-products, following EPA/REACH guidelines .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to minimize by-product formation?

- Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., phthalimidoethyl intermediates) and adjust reaction kinetics .

- Catalyst Selection: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance acetalization efficiency and reduce side reactions like hydrolysis .

- Solvent Optimization: Replace protic solvents (e.g., water) with anhydrous aprotic solvents (e.g., THF) to suppress undesired dimerization .

Q. What experimental strategies resolve contradictions in degradation data between laboratory and environmental simulations?

- Methodological Answer:

- Controlled Environmental Chambers: Simulate soil/water matrices with varying microbial consortia to assess biodegradation discrepancies .

- Advanced Mass Balance Studies: Employ <sup>14</sup>C-labeled this compound to track mineralization rates and non-extractable residues .

- Ecotoxicity Parallel Testing: Compare degradation products (e.g., phthalic acid) with OECD 201/202 assays to reconcile biodegradability and aquatic toxicity data .

Q. How does the phthalimido moiety influence the compound’s stability under varying pH conditions?

- Methodological Answer:

- pH-Dependent Hydrolysis Studies: Conduct accelerated stability testing (40°C, 75% RH) across pH 3–10. Monitor degradation via HPLC-MS to identify cleavage products (e.g., phthalimide release) .

- Computational Modeling: Use DFT calculations to predict protonation states and hydrolysis pathways of the acetal group under acidic/basic conditions .

- Buffer Compatibility: Pre-formulation studies in phosphate/citrate buffers to assess shelf-life implications for biomedical applications .

Data Contradiction Analysis

Q. How can researchers address conflicting data on the environmental persistence of this compound?

- Methodological Answer:

- Meta-Analysis: Compare existing biodegradation studies (e.g., OECD 310 vs. EPA 835.3160) to identify methodological variables (e.g., inoculum source, temperature) .

- Long-Term Fate Studies: Conduct microcosm experiments over 90+ days to evaluate delayed degradation in anaerobic sediments .

- QSAR Modeling: Apply quantitative structure-activity relationships to predict persistence metrics (e.g., half-life) based on phthalimido substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.